2-Aminobut-3-yn-1-ol
Description
Contextualizing 2-Aminobut-3-yn-1-ol within the Broader Field of Amino Alkynol Chemistry
This compound belongs to the broader class of compounds known as amino alkynols. These are organic molecules that contain at least one amino group (-NH2), one hydroxyl group (-OH), and one carbon-carbon triple bond (alkyne). The specific arrangement of these functional groups in this compound, a 1,2-amino alcohol, imparts it with distinct reactivity and synthetic potential.
The field of amino alcohol chemistry is vast, with 1,2-amino alcohols being particularly important as they are structural motifs in numerous natural products and pharmaceuticals. acs.orgnih.gov They are also widely used as chiral auxiliaries and ligands in asymmetric synthesis. acs.org Similarly, propargylamines, which are characterized by an amino group attached to a propargyl group (a three-carbon chain with a terminal alkyne), are highly versatile intermediates in organic synthesis. phytojournal.comnih.gov this compound uniquely combines the key features of both a 1,2-amino alcohol and a propargylamine (B41283), positioning it as a molecule of significant interest.
Significance of this compound as a Multifunctional Synthetic Intermediate and Building Block
The true value of this compound lies in its multifunctionality, which allows it to participate in a diverse range of chemical transformations. The presence of the amino, hydroxyl, and alkyne functionalities in a compact framework enables chemists to construct complex molecular architectures with high efficiency.
The terminal alkyne can undergo a variety of reactions, including:
Coupling Reactions: Such as the Sonogashira coupling, which forms carbon-carbon bonds. wikipedia.org
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a prime example.
Cyclization Reactions: To form various heterocyclic compounds. beilstein-journals.org
The amino and hydroxyl groups can be involved in:
N- and O-alkylation, acylation, and sulfonylation reactions.
Formation of oxazolidinones and other heterocycles. researchgate.net
Directing groups in C-H activation reactions.
This multifunctionality makes this compound a valuable precursor for the synthesis of:
Heterocyclic compounds: Including pyrroles, oxazoles, and quinolines. researchgate.netacs.org
Biologically active molecules: It is a key intermediate in the synthesis of various pharmaceutical compounds. phytojournal.com
Novel ligands for catalysis.
The strategic placement of the functional groups also allows for stereoselective transformations, making chiral versions of this compound, such as (S)-2-Aminobut-3-yn-1-ol, particularly sought after for the synthesis of enantiomerically pure compounds. synblock.comclearsynth.com
Historical Development and Current Research Trajectories Involving this compound
The development of synthetic methods for propargylamines, in general, has been a significant area of research in organic chemistry. phytojournal.comnih.gov Early methods often involved the reaction of alkynes with imines. researchgate.net A major breakthrough was the development of the A³ coupling (aldehyde-alkyne-amine) reaction, a three-component reaction that provides a highly atom-economical route to propargylamines. phytojournal.comresearchgate.net
Current research involving this compound and related amino alkynols is focused on several key areas:
Development of Novel Catalytic Systems: Researchers are continuously exploring new catalysts, including those based on gold, copper, and other transition metals, to improve the efficiency, selectivity, and scope of reactions involving this compound. beilstein-journals.orgacs.orgacs.org Gold catalysts, in particular, have shown remarkable utility in activating the alkyne moiety towards various nucleophilic additions and cyclizations. beilstein-journals.orgacs.org
Asymmetric Synthesis: A significant focus is on the development of enantioselective methods to synthesize chiral this compound and its derivatives. acs.org This is crucial for the preparation of single-enantiomer drugs and other biologically active compounds.
Domino and Tandem Reactions: There is a growing interest in designing cascade reactions that utilize the multiple functional groups of this compound in a single pot to rapidly build molecular complexity. acs.orgresearchgate.net For instance, a domino cycloisomerization/Pictet-Spengler reaction of a derivative of 2-aminobut-1-yn-1-yl)aniline has been developed. acs.org
Applications in Medicinal Chemistry: The structural motif of this compound is being incorporated into the design of new therapeutic agents. For example, derivatives have been investigated for their potential biological activities. pharmaffiliates.com
The ongoing exploration of the chemistry of this compound continues to open up new avenues for the efficient and elegant synthesis of complex and valuable molecules.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H7NO | clearsynth.com |
| Molecular Weight | 85.10 g/mol | clearsynth.com |
| CAS Number | 676503-26-7 ((S)-isomer) | clearsynth.com |
| Appearance | Not available | aksci.com |
| Boiling Point | Not available | aksci.com |
| Melting Point | Not available | aksci.com |
| Solubility | Not available | aksci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-4(5)3-6/h1,4,6H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUWHQXXMTYZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminobut 3 Yn 1 Ol and Its Stereoisomers
Stereoselective and Enantioselective Synthesis of Chiral 2-Aminobut-3-yn-1-ol Enantiomers
The creation of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other biologically active compounds. This is because the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. beilstein-journals.orgbeilstein-journals.org Two primary strategies for achieving this are asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. frontiersin.orgnih.gov This method employs a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. du.ac.insustech.edu.cn In the context of this compound synthesis, this can involve the enantioselective alkynylation of a suitable precursor. uva.es
A notable example is the Noyori asymmetric hydrogenation, which, although not directly synthesizing this compound, demonstrates the power of catalyst control in creating chiral centers. harvard.edu The principle involves a chiral catalyst that reacts at different rates with the enantiomers of a racemic starting material, a process known as kinetic resolution. harvard.edu However, a more efficient approach is dynamic kinetic resolution, where the starting material rapidly epimerizes, theoretically allowing for a 100% yield of the desired enantiomer. harvard.edu
The development of new asymmetric catalysts is an active area of research. scispace.com For instance, chiral Brønsted bases can act as catalysts in various asymmetric transformations under mild conditions. frontiersin.orgnih.gov These catalysts often rely on complex hydrogen-bonding networks to achieve stereocontrol. nih.gov
Table 1: Examples of Asymmetric Catalytic Approaches
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Chiral Perhydro-1,3-benzoxazines/Me2Zn | Enantioselective Alkynylation | Mild reaction conditions, applicable to a broad scope of substrates. uva.es |
| Noyori-type Catalysts | Asymmetric Hydrogenation | Can be used in kinetic and dynamic kinetic resolutions. harvard.edu |
| Chiral Brønsted Bases | Various | Operates under mild conditions through hydrogen-bonding networks. frontiersin.orgnih.gov |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. du.ac.inyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recycled. york.ac.uk This method has the advantage of generally providing high levels of diastereocontrol, and the resulting diastereomers can be separated using standard techniques like chromatography. york.ac.uk
A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk Evans's alkylation is a classic example of the use of a chiral auxiliary. york.ac.uk In the synthesis of compounds similar in structure to this compound, such as pinane-based 2-amino-1,3-diols, chiral auxiliaries derived from natural products like α-pinene have been employed. beilstein-journals.orgbeilstein-journals.org
Stoichiometric chiral reagents can also be used to control stereochemistry. du.ac.in However, this approach requires the use of a stoichiometric amount of the chiral reagent, which is not as atom-economical as catalytic methods. du.ac.in
Table 2: Comparison of Chiral Control Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst directs the reaction towards a specific stereoisomer. du.ac.insustech.edu.cn | High efficiency, catalyst can be recycled. acs.org | Development of suitable catalysts can be challenging. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. du.ac.inyork.ac.uk | High diastereoselectivity, auxiliary can often be recycled. york.ac.uk | Requires additional steps for attachment and removal of the auxiliary. du.ac.in |
| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to induce asymmetry. du.ac.in | Can be effective when catalytic methods are not available. | Generates stoichiometric amounts of chiral waste, less atom-economical. du.ac.in |
Development of Efficient Total Synthesis Strategies Incorporating this compound as a Key Synthon
The total synthesis of complex natural products is a driving force for the development of new synthetic methods. numberanalytics.comnih.gov this compound and its derivatives are valuable building blocks in these endeavors. For example, the structural motif of a β-amino-hydroxy acid is found in several natural products. oregonstate.edu
Efficient total synthesis aims to construct complex molecules from simple, readily available starting materials in a minimum number of steps. amazon.comwiley.com Strategies often involve retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. csic.es Convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear approach for complex targets. numberanalytics.com
The Prins-Peterson cyclization is an example of a powerful reaction used in total synthesis to create cyclic ethers, which can be a key structural feature in natural products. csic.es The use of such efficient and stereoselective reactions is crucial for the successful total synthesis of complex molecules. csic.es
Emerging and Sustainable Synthetic Routes Towards this compound and its Precursors
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govresearchgate.net This includes the development of one-pot and cascade reactions, as well as the use of eco-friendly reagents and solvents. amazon.com
One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govbeilstein-journals.org Cascade reactions, also known as domino or tandem reactions, are a type of one-pot reaction where a series of transformations occur sequentially. nih.gov
These approaches are being applied to the synthesis of various heterocyclic and acyclic compounds. rsc.orgresearchgate.netmedjchem.com For instance, a one-pot method has been developed for the synthesis of β-amino alcohols from the corresponding amides or nitriles. rsc.org Such strategies could be adapted for the synthesis of this compound and its derivatives, streamlining the synthetic process.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govamazon.com The 12 principles of green chemistry provide a framework for achieving this goal. nih.gov Key principles include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of safer solvents and catalysts. acs.orgnih.gov
In the context of this compound synthesis, this translates to:
Catalysis: Using catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols. nih.govbeilstein-journals.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org
Reducing Derivatives: Avoiding the use of protecting groups and other temporary modifications where possible to reduce the number of synthetic steps and waste generation. acs.org
The development of synthetic routes that adhere to these principles is crucial for the sustainable production of this compound and other fine chemicals. researchgate.net
Chemical Reactivity and Mechanistic Studies of 2 Aminobut 3 Yn 1 Ol
Transition Metal-Catalyzed Transformations Involving the Alkyne Moiety of 2-Aminobut-3-yn-1-ol Derivatives
Transition metals, by virtue of their ability to activate π-systems, play a pivotal role in the functionalization of this compound derivatives. Gold, palladium, and copper are among the most extensively studied metals in this context, each offering unique catalytic pathways and leading to distinct product scaffolds.
Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their high alkynophilicity, enabling the activation of the C-C triple bond in this compound derivatives towards nucleophilic attack. researchgate.net This has led to the development of powerful cycloisomerization and hydroamination reactions.
Gold-catalyzed reactions of this compound derivatives often proceed through domino sequences, where an initial cyclization is followed by subsequent transformations. For instance, a domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes has been achieved using a AuIPrCl/AgSbF₆ catalytic system. acs.org This reaction proceeds via a tandem 5-endo-dig cyclization to form an indole (B1671886) intermediate, which then undergoes a Pictet-Spengler reaction with an aldehyde to furnish tetrahydropyrido[4,3-b]indole scaffolds. acs.org
The intramolecular hydroamination of unactivated alkynes is a powerful method for constructing nitrogen-containing heterocycles. nih.gov Gold(I)-catalyzed intramolecular dehydrative cyclization of amino-3-alkyn-2-ols provides an efficient route to pyrroles. nih.gov Similarly, a tandem direct amination/cycloisomerization of (Z)-2-en-4-yn-1-ols with an external amine, catalyzed by a gold(I) complex, yields substituted pyrroles under mild conditions. nih.gov
Intermolecular hydroamination reactions have also been explored. Cationic gold(I) complexes have been shown to catalyze the intermolecular addition of various amines to allenes, which can be seen as structural analogs of alkynes, to afford allylic amines with high regioselectivity. nih.gov While not directly involving this compound, these studies provide mechanistic insights applicable to its derivatives. Research has also demonstrated the gold(I)-catalyzed intermolecular amination of alkynes with anilines to form imines. nih.gov
A notable example of a complex cascade reaction involves the gold(I)-catalyzed conversion of linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into bicyclic indolizines and pyrrolo[1,2-a]azepine-type alkaloids. researchgate.net This process involves a cycloisomerization, a sulfonyl migration, and a final cyclization step. researchgate.net
| Starting Material | Catalyst System | Reaction Type | Product | Ref |
| 2-(4-Aminobut-1-yn-1-yl)aniline | AuIPrCl/AgSbF₆ | Domino Cycloisomerization/Pictet-Spengler | Tetrahydropyrido[4,3-b]indole | acs.org |
| Amino-3-alkyn-2-ols | Gold(I) | Intramolecular Dehydrative Cyclization | Pyrrole (B145914) | nih.gov |
| (Z)-2-en-4-yn-1-ols and amine | Gold(I) | Tandem Amination/Cycloisomerization | Substituted Pyrrole | nih.gov |
| N-alkenyl N-sulfonyl 1-aminobut-3-yn-2-one | [(JohnPhos)Au(NCMe)]SbF₆ | Cascade Cycloisomerization/Sulfonyl Migration/Cyclization | Indolizine | researchgate.net |
The efficiency and selectivity of gold-catalyzed reactions are highly dependent on the nature of the catalyst, including the ligands and counterions. nih.govawuahlab.comnih.gov The design of ligands for gold catalysts is crucial for modulating their stability and reactivity. awuahlab.comnih.gov
In many gold-catalyzed reactions, a balance must be struck between the stability of the gold complex and its catalytic activity. awuahlab.com Electron-rich phosphine (B1218219) ligands tend to stabilize Au(I) complexes but can sometimes lead to lower catalytic activity compared to catalysts with electron-poor ligands. awuahlab.com However, the latter may suffer from shorter catalyst lifetimes. awuahlab.com The choice of ligand can also influence the reaction pathway. For example, in the cyclization of o-ethynylarylureas, the use of NHC-stabilized gold(I) complexes can selectively promote a 6-exo-dig cyclization. nih.gov
Counterions and additives also play a significant role in gold catalysis. mdpi.com They can influence the Lewis acidity of the gold center and participate in the reaction mechanism. For instance, the use of AgSbF₆ as a halide scavenger is common to generate a more reactive cationic gold species from a neutral gold chloride precursor. acs.org
The development of well-defined gold complexes with specific ligands has been a key area of research. awuahlab.com For example, the use of bulky cyclic (alkyl)(amino)carbene (CAAC) ligands has enabled challenging hydroamination reactions, including those with ammonia (B1221849). nih.gov In the domino cycloisomerization/Pictet-Spengler reaction mentioned earlier, the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand was found to be effective. acs.org
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example and is applicable to derivatives of this compound. scirp.orgwikipedia.org
The Sonogashira reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. walisongo.ac.idwikipedia.org This reaction allows for the introduction of aryl or vinyl substituents onto the alkyne terminus of this compound derivatives, providing access to a wide range of functionalized products. These products can serve as important intermediates for the synthesis of various heterocyclic compounds, such as indole and quinoline (B57606) derivatives. scirp.org
The optimization of reaction conditions is crucial for the success of Sonogashira couplings. Factors such as the choice of palladium catalyst, ligand, copper source, base, and solvent all impact the reaction yield and scope. scirp.org For example, in the coupling of 2-amino-3-bromopyridines with terminal alkynes, a system of Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and CuI as an additive in DMF with Et₃N as the base at 100°C was found to be optimal. scirp.org
| Component | Example Reagent/Condition | Role | Ref |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Main Catalyst | walisongo.ac.idscirp.org |
| Copper Co-catalyst | CuI | Activates the alkyne | walisongo.ac.idscirp.org |
| Ligand | PPh₃ | Stabilizes and activates the Pd center | scirp.org |
| Base | Et₃N, iPr₂NH | Neutralizes HX byproduct, can be solvent | walisongo.ac.idscirp.org |
| Solvent | DMF, Et₃N | Reaction medium | scirp.org |
| Temperature | Room Temperature to 100°C | Affects reaction rate | walisongo.ac.idscirp.org |
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgsigmaaldrich.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it suitable for the functionalization of this compound derivatives. organic-chemistry.orgidtdna.com
The CuAAC reaction involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.org The catalyst can be generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. beilstein-journals.org The reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide. organic-chemistry.org
The scope of the CuAAC is broad, accommodating various azides and terminal alkynes. csic.es While aromatic alkynes are generally more reactive than aliphatic ones, the reaction can be driven to completion for a wide range of substrates. csic.es The development of new copper catalysts, including polynuclear complexes and those with N-heterocyclic carbene (NHC) ligands, continues to improve the efficiency and applicability of this reaction, allowing for lower catalyst loadings and faster reaction times. csic.esorganic-chemistry.org
While gold, palladium, and copper dominate the catalysis of this compound derivatives, other metals and organocatalytic systems have also been explored. For instance, indium(III) triflate has been used in a multi-catalytic system alongside a gold catalyst for the domino cyclization of related aminoalkyne systems. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal catalysis. units.it While specific examples focusing solely on this compound are less common in the provided search results, the principles of organocatalysis, such as iminium ion activation, could potentially be applied to its derivatives. units.it For example, the reversible formation of iminium ions from α,β-unsaturated aldehydes and amines, a key strategy in organocatalysis, could be envisioned for derivatives of this compound that have been transformed into enone-like structures. units.it
Gold-Catalyzed Cycloisomerization and Hydroamination Reactions with this compound Derivatives
The dual functionality of the amino and hydroxyl groups in this compound allows for a range of selective derivatization strategies. These transformations are crucial for incorporating this building block into more complex molecular architectures.
N-Alkylation, Acylation, and Derivatization Strategies
The nucleophilic nature of the primary amine in this compound allows for conventional N-alkylation and N-acylation reactions. However, direct alkylation of amino groups in similar structures, such as 2-amino-3-acylthiophenes, can be challenging and often requires forcing conditions like high temperatures or pressures. psu.edu A more effective and milder approach involves the initial protection or activation of the amino group. psu.edu
Strategies to facilitate the derivatization of the amino group often involve its conversion into a more reactive intermediate, such as a carbamate (B1207046) or an amide. For instance, reacting the amine with an acylating agent like an acid chloride or anhydride (B1165640) yields an N-acyl derivative. thieme-connect.de This amide can then be alkylated under basic conditions. psu.edu This two-step process, while adding a protection/deprotection sequence, often provides higher yields and cleaner reactions compared to direct alkylation.
Common reagents and strategies for the derivatization of the primary amino group are summarized in the table below.
| Transformation | Reagent(s) | Conditions | Product Type |
| N-Acylation | Acid Chloride (R-COCl), Et₃N | Benzene, 80°C | N-Acyl derivative |
| N-Alkylation (via Carbamate) | 1. Boc₂O or Cbz-Cl2. Alkyl Halide (R-X), Base (e.g., Cs₂CO₃) | 1. Standard protection2. DMF | N-Alkyl, N-Carbamoyl derivative |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Dichloromethane or similar solvent | N-Sulfonyl derivative (Sulfonamide) |
Table 1: Common derivatization strategies for the amino group.
The resulting N-sulfonylated derivatives, or sulfonamides, are particularly important as they are precursors for studying reactions like sulfonyl migrations. acs.orgnih.gov
Selective Transformations of the Primary Alcohol Moiety
The primary alcohol in this compound can be selectively transformed through oxidation reactions. chemistryviews.org The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. libretexts.orgmasterorganicchemistry.com
Mild oxidizing agents can convert the primary alcohol to an aldehyde. chemistryviews.orgmasterorganicchemistry.com To prevent further oxidation to a carboxylic acid, the aldehyde, which typically has a lower boiling point than the starting alcohol, can be distilled off as it forms. libretexts.orgsavemyexams.com Reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethylsulfoxide and oxalyl chloride) are commonly employed for this partial oxidation. chemistryviews.orgmasterorganicchemistry.com
Conversely, using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from K₂Cr₂O₇ and sulfuric acid), under reflux conditions ensures the complete oxidation of the primary alcohol to a carboxylic acid. libretexts.orgmasterorganicchemistry.comsavemyexams.com In this case, the intermediate aldehyde remains in the reaction mixture and undergoes subsequent oxidation. libretexts.org
| Oxidation Product | Oxidizing Agent(s) | Typical Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC)Dess-Martin periodinane (DMP)Swern Oxidation [(COCl)₂, DMSO] | Milder conditions, often at or below room temperature. Product distilled off as formed. |
| Carboxylic Acid | Potassium permanganate (KMnO₄)Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Jones Reagent (CrO₃ / H₂SO₄) | Harsher conditions, often involving heating under reflux with excess oxidant. |
Table 2: Selective oxidation of the primary alcohol in this compound.
Computational Chemistry and Mechanistic Elucidation for this compound Transformations
Computational methods, particularly quantum chemistry, are indispensable tools for understanding the complex reaction mechanisms associated with this compound and its derivatives.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and map out the potential energy surfaces of chemical reactions. researchgate.net For transformations involving derivatives of this compound, DFT calculations help in elucidating detailed reaction pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. researchgate.net
These studies provide insights into the feasibility of a proposed mechanism by determining the activation barriers for each step. For example, in gold-catalyzed cyclization reactions, DFT can be used to understand the selectivity of the process by comparing the energies of different possible cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). beilstein-journals.org This allows researchers to rationalize why a particular product is formed over others.
Prediction and Rationalization of Regio- and Stereoselectivity in this compound Reactions
Regio- and stereoselectivity are critical aspects of synthesis. Computational chemistry offers a way to predict and rationalize these outcomes before a reaction is attempted in the lab. youtube.comyoutube.com For reactions of this compound derivatives, DFT can be used to calculate the transition state energies for pathways leading to different regioisomers or stereoisomers. acs.org
For instance, in an elimination reaction, the formation of an E or Z isomer can be predicted by comparing the stability of the respective transition states. youtube.com Similarly, in reactions involving electrophilic attack on the alkyne, the regioselectivity is determined by the relative stabilities of the possible carbocation intermediates, which can be accurately modeled. The choice of catalyst can also influence selectivity; for example, in the cycloisomerization of certain alkynyl aziridines, the basicity of the catalyst's counterion was found to direct the reaction towards different pyrrole products. acs.org Computational models can explain such observations by analyzing the interactions between the substrate, catalyst, and counterion in the transition state.
Quantum Chemical Analysis of Sulfonyl Migrations in Related Derivatives
The N-sulfonylated derivatives of this compound, specifically N-sulfonyl propargylamides, can undergo fascinating rearrangement reactions involving the migration of the sulfonyl group. acs.orgnih.gov Quantum chemical analysis has been instrumental in understanding the mechanisms of these migrations. researchgate.net
Studies on the base-catalyzed cyclization of N-sulfonyl propargylamides to form 5-sulfonylmethyl oxazoles have shown that the reaction proceeds via a 1,4-sulfonyl migration. acs.orgnih.gov Experimental evidence, supported by computational analysis, points to a two-step mechanism involving an allene (B1206475) intermediate. acs.orgnih.gov Another proposed mechanism for similar cyclizations involves the formation of a zwitterionic intermediate, followed by the migration of the sulfonyl group. kcl.ac.uk
Crossover experiments, where two different but similar substrates are reacted together, are often used in conjunction with computational studies to determine if a migration is an intramolecular or intermolecular process. ucc.ie For sulfonyl migrations in ortho-alkynyl-N-sulfonylanilines, crossover experiments confirmed the intramolecular nature of the process. ucc.ie DFT calculations can further distinguish between a concerted acs.orgnih.gov-sigmatropic shift or a stepwise dissociation-recombination pathway by modeling the respective transition states and intermediates. researchgate.net
Applications of 2 Aminobut 3 Yn 1 Ol in Complex Molecule Synthesis and Medicinal Chemistry Research
2-Aminobut-3-yn-1-ol as a Versatile Chiral Building Block in Asymmetric Synthesis
Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and key components of numerous pharmaceuticals and natural products. sigmaaldrich.comsigmaaldrich.comrsc.org The enantiomerically pure forms of this compound, (R)- and (S)-2-aminobut-3-yn-1-ol, are particularly sought-after chiral building blocks. bldpharm.com Their utility stems from the presence of multiple functional groups that can be selectively manipulated to introduce chirality and build molecular complexity.
Construction of Complex Chiral Frameworks and Scaffolds
The strategic placement of the amino, hydroxyl, and alkynyl groups in this compound provides a powerful platform for the synthesis of intricate chiral frameworks. These frameworks are often the core structures of biologically active molecules and advanced materials. For instance, the development of covalent organic frameworks (COFs), which are crystalline porous materials, has benefited from the incorporation of chiral building blocks to create functional and structurally robust materials. nih.gov The principles of using chiral synthons to construct larger, complex structures are well-established, with examples ranging from the synthesis of α-chiral primary amines to the creation of enantiomerically enriched cyclopropene (B1174273) derivatives. rsc.orgnih.gov
The versatility of this compound and its derivatives is showcased in their ability to undergo a variety of chemical transformations. These reactions, often catalyzed by transition metals like gold, can lead to the formation of highly substituted and stereochemically defined cyclic and polycyclic systems. researchgate.netucsb.edu
Role in the Synthetic Routes to Natural Products and Analogs
Natural products and their analogs are a cornerstone of drug discovery and development. google.comopenaccessjournals.com The synthesis of these often complex molecules relies heavily on the availability of versatile chiral building blocks like this compound. Its structural features allow for its incorporation into synthetic strategies aimed at producing natural product analogs with potentially improved biological activity or to confirm the absolute configuration of the natural compounds themselves.
A key application lies in the synthesis of γ-amino ketones, which are valuable precursors to nitrogen-containing heterocycles like pyrrolidines and azabicyclic compounds found in many natural products. nih.gov The development of catalytic asymmetric methods to produce these intermediates highlights the importance of chiral starting materials. nih.gov
Synthesis of Diverse Heterocyclic Scaffolds and Derivatives Utilizing this compound Precursors
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are ubiquitous in medicinal chemistry and materials science. openmedicinalchemistryjournal.comclockss.orgresearchgate.net this compound serves as an excellent precursor for the synthesis of a wide range of these important scaffolds through various cyclization strategies.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolinones, Indoles, Indolinones, Piperidines)
The amino group in this compound is a key nucleophile in intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. clockss.orgrsisinternational.orgmdpi.comorganic-chemistry.org These reactions are often promoted by electrophiles or transition metal catalysts. For example, iodine-promoted tandem cyclization of 4-aminobut-2-yn-1-ol (B1367204) derivatives can produce substituted diiododihydropyrroles. acs.org
Gold-catalyzed reactions have proven particularly effective. A domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes, catalyzed by a gold(I) complex, yields tetrahydropyrido[4,3-b]indole scaffolds. researchgate.netacs.org This method provides a direct route to γ-carboline core structures, which are present in biologically active molecules. beilstein-journals.org Similarly, gold-catalyzed cascades of N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones can lead to the formation of bicyclic indolizines and pyrrolo[1,2-a]azepine derivatives. researchgate.net
The following table summarizes some examples of nitrogen-containing heterocycles synthesized from this compound precursors.
| Precursor | Reagents/Catalyst | Heterocyclic Product |
| 4-Aminobut-2-yn-1-ol derivatives | I₂, trace H₂O | Substituted 3,4-diiodo-dihydropyrroles |
| 2-(4-Aminobut-1-yn-1-yl)anilines | Aldehydes, AuIPrCl/AgSbF₆ | Tetrahydropyrido[4,3-b]indoles |
| N-alkenyl/alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones | [(2-biphenyl)di-tert-butylphosphine]gold(I) triflimide | Bicyclic indolizines, Pyrrolo[1,2-a]azepines |
Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Dihydrofurans)
The hydroxyl group of this compound and its derivatives can participate in cyclization reactions to form oxygen-containing heterocycles. researchgate.netx-mol.netpku.edu.cn Electrophilic cyclization of but-2-yne-1,4-diol and 4-aminobut-2-yn-1-ol derivatives with iodine can yield substituted diiododihydrofurans. acs.orgcapes.gov.br These reactions are efficient and proceed under mild, metal-free conditions. capes.gov.br The resulting diiodo-substituted heterocycles can be further functionalized using palladium-catalyzed coupling reactions. acs.orgcapes.gov.br
The synthesis of highly substituted dihydrofurans can be achieved in good to excellent yields by reacting 1,4-butyne-diol derivatives with various electrophiles like I₂, IBr, and ICl at room temperature. acs.org
Construction of Fused Polycyclic and Spiro Systems
The unique structure of this compound derivatives also allows for their use in the construction of more complex fused polycyclic and spirocyclic systems. Spiro compounds, which contain a central atom connected to two rings, are of increasing interest due to their unique three-dimensional structures and potential applications in materials science and medicinal chemistry. mdpi.com
For example, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones has been demonstrated from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes. nih.gov This one-pot, three-component reaction involves a cascade of intramolecular Prins and Ritter reactions, followed by ring-opening and final cyclization to form the spirocyclic product. nih.gov Gold-catalyzed domino reactions have also been employed to synthesize octahydrospiro[pyran-4,4'-pyrido[3,4-b]indole] derivatives. researchgate.net
The ability to construct such intricate molecular architectures highlights the significant role of this compound and its derivatives as versatile building blocks in modern organic synthesis.
Contribution to the Development of Pharmaceutical Intermediates and Lead Scaffolds
The bifunctional nature of this compound, characterized by the presence of a primary amine, a primary alcohol, and a terminal alkyne, makes it a valuable building block in synthetic organic chemistry. This unique combination of reactive sites allows for its strategic incorporation into molecules designed for biological applications. Its utility is particularly noted in the generation of precursors for pharmacologically active compounds and in the development of diverse molecular scaffolds for drug discovery programs.
While this compound itself is a fundamental starting material, its derivatives are frequently employed as key intermediates in the synthesis of established pharmaceutical agents and novel compounds with potential therapeutic value. The core structure of aminobutynol is a recurring motif in molecules designed to interact with biological targets.
A prominent example is found in the synthesis of Oxybutynin, a medication used to treat overactive bladder. A tertiary amine derivative, 4-(diethylamino)but-2-yn-1-ol, serves as a crucial intermediate in the production of this drug. mdpi.comacs.org In a convergent synthesis, this intermediate is coupled with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its ester via an esterification or transesterification reaction to form the final active pharmaceutical ingredient. mdpi.com The synthesis of (S)-oxybutynin, the more active enantiomer, also utilizes 4-(diethylamino)but-2-yn-1-ol, which is reacted with an activated form of (S)-cyclohexylmandelic acid. acs.org The original patent for Oxybutynin also describes a synthesis pathway involving the reaction of methyl phenyl cyclohexyl glycolate (B3277807) with 4-diethylamino-2-butynylacetate. newdrugapprovals.orggoogle.com
The structural backbone of aminobutynol is also integrated into novel molecular frameworks with potential antimicrobial properties. A series of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.net In these compounds, various cyclic amines are attached to the butynyl framework, which is itself connected to a benzothiazole (B30560) ring system. researchgate.net Several of these compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. researchgate.net For instance, the derivative containing an azepane ring showed the highest activity against S. aureus. researchgate.net This research highlights how the aminobutynol core can be modified to generate compounds with specific biological activities.
Table 1: this compound Derivatives as Precursors to Pharmacologically Relevant Compounds
| Precursor/Intermediate | Resulting Compound | Pharmacological Relevance |
| 4-(Diethylamino)but-2-yn-1-ol | Oxybutynin | Anticholinergic agent for overactive bladder. mdpi.comacs.org |
| 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | N/A (Final Compound) | Antibacterial activity against S. aureus. researchgate.net |
| 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | N/A (Final Compound) | Antifungal activity against C. albicans. researchgate.net |
The rigid, linear geometry of the alkyne and the presence of multiple functional groups in this compound make it an excellent starting point for scaffold diversification in medicinal chemistry. Drug discovery programs continually seek novel three-dimensional structures to explore new chemical space and improve interactions with biological targets. sigmaaldrich.comrsc.org The aminobutynol framework provides a platform for constructing a variety of complex heterocyclic scaffolds.
One significant application is in the electrophile-triggered cyclization to form highly substituted dihalogenated heterocycles. nih.gov When derivatives of 4-aminobut-2-yn-1-ol are reacted with electrophiles such as iodine (I₂), iodine monobromide (IBr), or iodine monochloride (ICl), they undergo cyclization to produce dihalogenated dihydropyrroles in high yields. acs.orgnih.govrsisinternational.org This reaction proceeds efficiently at room temperature and notably requires a trace amount of water. nih.govrsisinternational.org The resulting dihalogenated pyrrole (B145914) scaffolds are particularly valuable because the halogen atoms act as synthetic handles for further functionalization through methods like palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents and rapid diversification of the core structure. nih.govresearchgate.net
Furthermore, derivatives of this compound are used to construct more complex, fused ring systems. In a gold-catalyzed domino reaction, 2-(4-aminobut-1-yn-1-yl)anilines react with aldehydes to produce tetrahydropyrido[4,3-b]indole scaffolds. acs.orgresearchgate.net This process involves a tandem sequence of a 5-endo-dig cyclization followed by a Pictet-Spengler reaction. acs.org This powerful strategy allows for the rapid assembly of a complex polycyclic framework from relatively simple, linear precursors. researchgate.net The resulting tetrahydropyrido[4,3-b]indole core is a privileged scaffold found in many biologically active compounds, making this an important route for generating libraries of potential drug candidates. acs.org
Table 2: Scaffold Diversification Using this compound and Its Derivatives
| Precursor | Reaction Type | Resulting Scaffold | Significance in Medicinal Chemistry |
| 4-Aminobut-2-yn-1-ol derivatives | Electrophile-triggered cyclization | Dihalogenated dihydropyrroles | Provides versatile intermediates with reactive handles (halogens) for further diversification via cross-coupling reactions. nih.govrsisinternational.org |
| 2-(4-Aminobut-1-yn-1-yl)aniline derivatives | Gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction | Tetrahydropyrido[4,3-b]indoles | Rapid construction of a complex, privileged polycyclic scaffold relevant for drug discovery. acs.orgresearchgate.net |
Analytical and Spectroscopic Characterization Methodologies for 2 Aminobut 3 Yn 1 Ol and Its Derivatives
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pathways of 2-Aminobut-3-yn-1-ol, which aids in its structural confirmation. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound can be ionized, typically forming a protonated molecule [M+H]⁺. The accurate mass of this ion, determined by high-resolution mass spectrometry (HRMS), allows for the calculation of the elemental formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For amino alcohols, fragmentation is often initiated by cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen). Common fragmentation pathways for protonated this compound would include:
Alpha-cleavage: The C-C bond adjacent to the nitrogen or oxygen atom can break. For amines and alcohols, this alpha-cleavage is a dominant fragmentation pathway, leading to the formation of resonance-stabilized cations. libretexts.orgyoutube.comdummies.comlibretexts.org
Loss of small neutral molecules: The loss of water (H₂O, 18 Da) from the alcohol group or ammonia (B1221849) (NH₃, 17 Da) from the amine group are characteristic fragmentation patterns for these functional groups. youtube.comwhitman.edu The loss of water is particularly common for alcohols and often results in a prominent [M+H-H₂O]⁺ peak. whitman.edu
These fragmentation patterns create a unique mass spectral fingerprint that can be used to identify this compound and distinguish it from its isomers.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion Description | Proposed Formula of Ion | Expected m/z (for C₄H₇NO) | Fragmentation Pathway |
| Protonated Molecule | [C₄H₇NO + H]⁺ | 86.06 | Ionization |
| Loss of Water | [C₄H₆N]⁺ | 68.05 | Elimination of H₂O from the alcohol |
| Loss of Ammonia | [C₄H₆O]⁺ | 69.04 | Elimination of NH₃ from the amine |
| Alpha-cleavage (C1-C2 bond) | [CH₄NO]⁺ | 46.03 | Cleavage adjacent to the amino and hydroxyl groups |
| Alpha-cleavage (C2-C3 bond) | [C₂H₆NO]⁺ | 60.04 | Cleavage adjacent to the amino group, loss of C₂H radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques can readily confirm the presence of the hydroxyl, amino, and terminal alkyne groups.
The key characteristic absorption bands in the IR spectrum include:
O-H stretch: A strong and broad absorption in the region of 3200–3600 cm⁻¹, characteristic of the alcohol hydroxyl group, with the broadening due to hydrogen bonding. pressbooks.publibretexts.orgmaricopa.educhemguide.co.uk
N-H stretch: A medium-intensity absorption in the 3300–3500 cm⁻¹ range. pressbooks.publibretexts.orgmsu.edu Primary amines (R-NH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. msu.edu
≡C-H stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne. pressbooks.publibretexts.org
C≡C stretch: A weak to medium, sharp absorption in the range of 2100–2250 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. pressbooks.publibretexts.org
C-O stretch: A strong absorption in the fingerprint region, typically between 1000-1250 cm⁻¹, indicates the C-O single bond of the alcohol. msu.edu
Raman spectroscopy provides complementary information. While the polar O-H and N-H bonds give strong signals in the IR spectrum, the non-polar C≡C triple bond often produces a strong, sharp signal in the Raman spectrum, making it a useful confirmatory technique.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency Range (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Amine | N-H stretch | 3300 - 3500 | Medium (often two bands) |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C stretch | 2100 - 2250 | Weak to Medium, Sharp |
| Alcohol | C-O stretch | 1000 - 1250 | Strong |
| Amine | N-H bend | 1550 - 1650 | Medium |
Advanced Chromatographic Techniques (HPLC, GC) for Separation, Purification, and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation, purification, and quantification of this compound and its derivatives. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound.
HPLC is a versatile technique for both analysis and purification. Due to the polar nature of the amino and hydroxyl groups, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a typical starting point. For chiral separations, specialized chiral stationary phases (CSPs) are employed to resolve the enantiomers of this compound. Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column.
GC is also a powerful tool, particularly for quantitative analysis due to its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). However, the polarity and low volatility of this compound, due to its hydroxyl and amino groups, necessitate derivatization prior to analysis. Silylation or acylation of these functional groups increases the compound's volatility and thermal stability, allowing it to pass through the GC column. researchgate.net Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives, are highly effective for the enantioselective analysis of the derivatized amino alcohol. researchgate.netresearchgate.netchromatographyonline.com
Both HPLC and GC are widely used for purification, from analytical to preparative scale, and for quantitative analysis to determine the concentration of the compound in various matrices. sciforum.netmoravek.com
Table 4: General Chromatographic Conditions for the Analysis of Amino Alcohols
| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Derivatization | Detection |
| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Methanol gradient with acid modifier | Often not required for achiral analysis | UV, MS, ELSD |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures | May be used to form diastereomers | UV, CD, MS |
| GC | Fused silica (B1680970) capillary (e.g., DB-5, HP-5) | Helium, Hydrogen | Required (e.g., silylation, acylation) | FID, MS |
| Chiral GC | Chiral Stationary Phase (e.g., Chirasil-Val, cyclodextrin-based) | Helium, Hydrogen | Required (e.g., acylation, esterification) | FID, MS |
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a single, high-quality crystal of the compound or a suitable derivative is required.
The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined. For chiral molecules like this compound, if a heavy atom is present in the structure (or can be introduced by forming a salt or derivative), anomalous dispersion effects can be used to unambiguously determine the absolute configuration (R or S) of the stereocenter.
Future Research Directions and Emerging Avenues for 2 Aminobut 3 Yn 1 Ol
Innovations in Catalyst Design and Development for 2-Aminobut-3-yn-1-ol Transformations
The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound. The presence of both an amine and a hydroxyl group, along with a terminal alkyne, offers multiple sites for catalytic transformations. Future research in this area is likely to focus on several key aspects:
Asymmetric Catalysis: The chiral center at the second carbon position makes enantioselective synthesis a primary target. Research into chiral catalysts, such as oxazaborolidines, for the asymmetric reduction of corresponding ketones or imines could provide efficient routes to enantiopure this compound. labinsights.nl The development of catalysts for the diastereoselective functionalization of the alkyne or the amino alcohol core will be instrumental in creating complex chiral molecules.
Metal-Catalyzed Cross-Coupling: The terminal alkyne is a versatile handle for various metal-catalyzed reactions. Innovations in catalysts, particularly those based on palladium, copper, gold, and ruthenium, will be pivotal. For instance, Sonogashira coupling can be employed to attach aryl or vinyl groups, expanding the molecular diversity. mdpi.com The development of recyclable and heterogeneous catalysts will be a key trend to enhance the sustainability of these transformations. mdpi.com
Organocatalysis: The amino alcohol functionality itself can act as an organocatalyst. Research into the applications of this compound and its derivatives as catalysts for reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions could be a fruitful area of investigation. The design of bifunctional organocatalysts derived from this scaffold, capable of activating both the nucleophile and the electrophile, is a promising direction.
| Catalyst Type | Potential Transformation | Research Focus |
| Chiral Lewis Acids | Asymmetric synthesis | Enantioselective reduction of precursors |
| Palladium/Copper | Sonogashira coupling | C-C bond formation at the alkyne |
| Gold/Ruthenium | Hydroamination/Hydroalkoxylation | Intramolecular cyclization reactions |
| Organocatalysts | Aldol/Michael additions | Utilizing the inherent functionality |
Expanding the Scope of Synthetic Applications into Novel Chemical Space
As a versatile building block, this compound can serve as a precursor to a wide array of novel chemical entities. Its trifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic compounds, which are prevalent in medicinal chemistry.
Synthesis of Novel Heterocycles: The amino and hydroxyl groups can participate in cyclization reactions with the alkyne moiety or with external reagents to form a variety of heterocycles. For example, intramolecular hydroamination or hydroalkoxylation could lead to the formation of substituted pyrrolidines or furans. Furthermore, multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), could be adapted to utilize this compound, providing rapid access to libraries of propargylamines. nih.govresearchgate.net
Access to Unnatural Amino Acids and Peptidomimetics: The core structure of this compound is closely related to amino acids. Modifications of the alkyne and alcohol functionalities can lead to the synthesis of novel unnatural amino acids with unique conformational properties. These can then be incorporated into peptides to create peptidomimetics with enhanced stability or biological activity.
Development of Privileged Scaffolds: The rigid alkyne unit combined with the flexible amino alcohol portion can be used to construct molecular scaffolds that are considered "privileged" in drug discovery, meaning they can bind to multiple biological targets. enamine.net Research will likely focus on using this compound as a starting material to generate diverse libraries of compounds based on these scaffolds.
| Application Area | Synthetic Strategy | Potential Products |
| Heterocycle Synthesis | Intramolecular cyclization, Multicomponent reactions | Pyrrolidines, Furans, Oxazines, Propargylamines |
| Unnatural Amino Acids | Functional group manipulation | Alkyne-containing amino acids |
| Privileged Scaffolds | Diversity-oriented synthesis | Novel drug-like molecules |
Exploration of this compound in Chemical Biology and Bio-conjugation Strategies
The terminal alkyne group in this compound makes it an ideal candidate for use in chemical biology, particularly in the realm of bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
Bioorthogonal Labeling: The alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most widely used "click chemistry" reactions. nih.govnih.govresearchgate.net This allows for the specific labeling of biomolecules (proteins, nucleic acids, lipids) that have been metabolically or genetically engineered to contain an azide (B81097) group. Future research will likely involve synthesizing derivatives of this compound functionalized with reporter molecules like fluorophores or biotin (B1667282) for these applications.
PROTACs and Chemical Probes: The structure of this compound can serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The versatility of the amino and hydroxyl groups allows for the attachment of ligands for both the target protein and the E3 ligase.
Enzyme Inhibitor Scaffolds: The propargylamine (B41283) substructure, which can be readily derived from this compound, is a known pharmacophore in certain enzyme inhibitors. Research into the synthesis of this compound derivatives as potential inhibitors of enzymes such as monoamine oxidases or histone deacetylases could be a promising avenue.
| Application | Key Reaction/Strategy | Research Goal |
| Bioorthogonal Labeling | Azide-Alkyne Cycloaddition | Site-specific modification of biomolecules |
| PROTAC Development | Linker Synthesis | Targeted protein degradation |
| Enzyme Inhibition | Scaffold Hopping | Discovery of new therapeutic agents |
Development of High-Throughput Synthesis and Screening Methodologies Involving this compound
To fully explore the chemical space accessible from this compound, the development of high-throughput synthesis and screening (HTS) methodologies is essential. These approaches enable the rapid generation and evaluation of large libraries of compounds for biological activity.
Combinatorial Chemistry: The multiple reactive sites on this compound make it an excellent scaffold for combinatorial library synthesis. nih.gov By systematically reacting the amino, hydroxyl, and alkyne groups with a diverse set of building blocks, vast libraries of related compounds can be generated. Solid-phase synthesis techniques could be employed to facilitate the purification of these libraries.
DNA-Encoded Libraries (DELs): this compound could be incorporated as a building block in the synthesis of DNA-encoded libraries. In this technology, each compound in a library is tagged with a unique DNA barcode, allowing for the screening of massive libraries against a biological target in a single experiment.
High-Content Screening: Once libraries of this compound derivatives are synthesized, HTS and high-content screening (HCS) can be used to identify compounds with desired biological activities. researchgate.net This involves automated assays that can test thousands of compounds for their effects on cells or specific molecular targets. The data generated from these screens can then be used to build structure-activity relationships (SAR) and guide the optimization of lead compounds.
| Methodology | Approach | Outcome |
| Combinatorial Synthesis | Split-pool or parallel synthesis | Large, diverse chemical libraries |
| DNA-Encoded Libraries | DNA-barcoding of compounds | Rapid screening of millions of compounds |
| High-Throughput Screening | Automated biological assays | Identification of bioactive "hits" |
Q & A
Q. What are the optimal synthetic routes for 2-Aminobut-3-yn-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via propargyl alcohol derivatization, involving nucleophilic substitution of propargyl bromide with ammonia under controlled pH (8–10) and low-temperature conditions (0–5°C) to minimize side reactions. Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) may also be employed for stereoselective synthesis, using ligands like triphenylphosphine to stabilize intermediates . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., THF/water mixtures) to enhance solubility of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : NMR reveals the hydroxyl proton (~1.5–2.5 ppm, broad) and alkyne proton (~2.0–3.0 ppm). NMR identifies the sp-hybridized alkyne carbon (~70–85 ppm) and amino-bearing carbon (~45–55 ppm) .
- IR : Strong O–H stretch (~3200–3400 cm) and C≡C stretch (~2100–2260 cm) are critical markers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 99.0684 (CHNO) and fragments like [CHN] (m/z 56.0505) .
Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary for long-term preservation?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage recommendations include:
Q. What are the common impurities in this compound synthesis, and how can they be quantified or removed?
- Methodological Answer : Major impurities include unreacted propargyl alcohol and Schiff base byproducts. Purification strategies:
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane 3:7) for baseline separation.
- Crystallization : Recrystallization from ethanol/water (1:1) to isolate crystalline product.
Quantification via GC-MS with internal standards (e.g., deuterated analogs) ensures accuracy .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?
- Methodological Answer : Asymmetric catalysis using chiral palladium complexes (e.g., (R)-BINAP-PdCl) enables enantiomeric excess (>90%). Key parameters:
Q. What computational methods are suitable for modeling this compound’s reaction mechanisms, particularly in enzyme-catalyzed transformations?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts transition states in enzymatic reactions (e.g., alcohol dehydrogenase-mediated oxidation). Focus on:
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange. Strategies include:
Q. What role does this compound play in multicomponent reactions, and how can its reactivity be leveraged for novel heterocycles?
- Methodological Answer : The compound acts as a bifunctional building block in Ugi-type reactions, forming pyrrolidine or indole scaffolds. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
